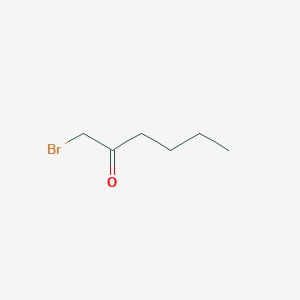

1-Bromo-2-hexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-hexanone is a chemical compound with the molecular formula C6H11BrO and a molecular weight of 179.06 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain with a ketone functional group at the second carbon and a bromine atom attached to the first carbon . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data.Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the search results, bromoketones are generally reactive towards nucleophilic attack due to the polarized carbon-bromine bond . This allows for a variety of substitution reactions to occur.Scientific Research Applications

Chemical Synthesis

1-Bromo-2-hexanone has been utilized in various chemical synthesis processes. For example, it was used in the synthesis of 6-Bromo-2-hexanone, involving reactions like cyclization and bromination, starting from 1,3-propyl bromide and ethyl acetoacetate. This synthesis achieved a content of 95% with a recovery rate of 81.5% (Dou Xue-jie, 2006).

Photochemistry and Photolysis Studies

In photochemistry, this compound has been a subject of interest. A study on the photoisomerization of 5-hexen-2-one in the vapor phase, which has similarities to this compound, revealed insights into its photochemical stability and product formation under various wavelengths (R. Srinivasan, 1960).

Catalytic and Oxidation Reactions

The compound has also been involved in studies of catalytic reactions. For instance, the Wacker oxidation of 1-hexene in different solvents, including supercritical CO2 and mixed solvents, showed selectivity to 2-hexanone, a related compound to this compound. This study provided insights into the oxidation processes and catalyst stability (Zhenshan Hou et al., 2002).

Spectroscopic Analysis

This compound has been examined using spectroscopic methods. Infrared and ultraviolet spectroscopy have been used to study compounds like 2-bromocyclohexanone, which is structurally related to this compound. These studies assist in understanding the molecular structure and behavior of such compounds (Janet Allinger, N. L. Allinger, 1958).

Ring Expansion Studies

The compound has been utilized in ring expansion studies. For example, treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne led to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a compound demonstrating the potential of this compound in complex organic synthesis and ring expansion research (Tomohiro Agou et al., 2015).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromo-2-hexanone are not fully understood due to the limited research available. It is known that brominated compounds can interact with various enzymes and proteins. For instance, they can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as an enzyme or protein with a free electron pair, can interact with this compound, leading to the substitution of the bromine atom .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . In these reactions, a bromine atom is replaced by a free radical, leading to the formation of a new compound . This process could potentially influence the activity of biomolecules, enzyme function, and gene expression.

Properties

IUPAC Name |

1-bromohexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIISQFLRUQIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-07-5 |

Source

|

| Record name | 1-Bromo-2-hexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)